molecular formula C₂₈H₂₈N₂O₃·HCl B1145390 2-Oxodarifenacin CAS No. 133034-08-9

2-Oxodarifenacin

Cat. No.: B1145390
CAS No.: 133034-08-9
M. Wt: 440.533646
InChI Key:
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Description

2-Oxodarifenacin is a derivative of darifenacin, a selective muscarinic M3 receptor antagonist Darifenacin is primarily used in the treatment of overactive bladder disorder

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxodarifenacin typically involves the introduction of an oxo group into the darifenacin molecule. This can be achieved through various synthetic routes, including oxidation reactions using reagents such as potassium permanganate or chromium trioxide. The reaction conditions often require controlled temperatures and pH levels to ensure the selective introduction of the oxo group without affecting other functional groups in the molecule.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Oxodarifenacin can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of additional oxo groups or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group or other reduced forms.

    Substitution: The oxo group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

2-Oxodarifenacin has several scientific research applications, including:

    Chemistry: Used as a model compound to study oxidation and reduction reactions, as well as substitution mechanisms.

    Biology: Investigated for its potential effects on muscarinic receptors and other biological targets.

    Medicine: Explored for its potential therapeutic applications in treating overactive bladder and other conditions related to muscarinic receptor activity.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Oxodarifenacin involves its interaction with muscarinic M3 receptors. By selectively antagonizing these receptors, the compound can inhibit bladder muscle contractions, reducing symptoms of overactive bladder such as urgency and frequency. The presence of the oxo group may enhance its binding affinity or alter its pharmacokinetic properties, potentially leading to improved therapeutic effects.

Comparison with Similar Compounds

    Darifenacin: The parent compound, used for treating overactive bladder.

    Oxybutynin: Another muscarinic receptor antagonist with similar therapeutic applications.

    Tolterodine: A non-selective muscarinic receptor antagonist used for overactive bladder.

Comparison: 2-Oxodarifenacin is unique due to the presence of the oxo group, which may confer distinct pharmacological properties compared to its parent compound, darifenacin. This modification can potentially enhance its selectivity, efficacy, or safety profile. Compared to oxybutynin and tolterodine, this compound may offer improved receptor selectivity and reduced side effects, making it a promising candidate for further research and development.

Properties

CAS No.

133034-08-9

Molecular Formula

C₂₈H₂₈N₂O₃·HCl

Molecular Weight

440.533646

Synonyms

1-[2-(2,3-dihydro-5-benzofuranyl)-2-oxoethyl]-α,α-diphenyl-3-Pyrrolidineacetamide Hydrochloride;  1-[2-(2,3-dihydro-5-benzofuranyl)-2-oxoethyl]-α,α-diphenyl-3-Pyrrolidineacetamide Monohydrochloride

Origin of Product

United States

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